[(1-Aminopropan-2-yl)sulfanyl]benzene

Medicinal Chemistry Lipophilicity Structure-Property Relationship

[(1-Aminopropan-2-yl)sulfanyl]benzene (CAS 2014-76-8), also known as 2-(phenylsulfanyl)propan-1-amine, is a small-molecule building block with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol. This compound belongs to the phenylthioalkylamine class, characterized by a thioether linkage connecting a phenyl group to a branched propylamine backbone bearing a primary amine.

Molecular Formula C9H13NS
Molecular Weight 167.27
CAS No. 2014-76-8
Cat. No. B2682896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Aminopropan-2-yl)sulfanyl]benzene
CAS2014-76-8
Molecular FormulaC9H13NS
Molecular Weight167.27
Structural Identifiers
SMILESCC(CN)SC1=CC=CC=C1
InChIInChI=1S/C9H13NS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
InChIKeyGEWLMDUFZJLYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(1-Aminopropan-2-yl)sulfanyl]benzene (CAS 2014-76-8): A Primary Amine-Thioether Building Block for Drug Discovery and Chemical Synthesis


[(1-Aminopropan-2-yl)sulfanyl]benzene (CAS 2014-76-8), also known as 2-(phenylsulfanyl)propan-1-amine, is a small-molecule building block with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . This compound belongs to the phenylthioalkylamine class, characterized by a thioether linkage connecting a phenyl group to a branched propylamine backbone bearing a primary amine [1]. As a research chemical, it is supplied as a versatile scaffold for organic synthesis and pharmaceutical intermediate applications [2]. Its structural features—a primary amine, an aromatic thioether, and a chiral center—enable diverse chemical transformations, including amidation, alkylation, and coordination chemistry, making it a valuable building block for constructing more complex molecular architectures .

Why [(1-Aminopropan-2-yl)sulfanyl]benzene (CAS 2014-76-8) Cannot Be Replaced by Other Phenylthioalkylamine Analogs


Phenylthioalkylamines are not a homogenous class; subtle variations in alkyl chain length and amine substitution position profoundly alter their physicochemical properties, biological activity, and synthetic utility. For instance, the in vitro cytotoxicity of phenylthiopropylamine (PTPA, 3-(phenylthio)propan-1-amine) against P388 murine lymphoma cells (IC50 = 0.80 μg/mL) is approximately 10-fold more potent than that of phenylthioethylamine (PTEA, 2-(phenylthio)ethanamine) (IC50 = 8.0 μg/mL) [1]. Similarly, the antihypertensive activity of 1-(phenylthio)-2-aminopropane (CAS 2014-77-9) is highly enantiomer-specific, underscoring the critical role of stereochemistry and positional isomerism in this scaffold [2]. Therefore, substituting [(1-Aminopropan-2-yl)sulfanyl]benzene with a commercially available analog like 2-(phenylthio)ethanamine (CAS 2014-75-7) or 3-(phenylthio)propan-1-amine (CAS 2015-09-0) without rigorous validation risks altering reaction outcomes, pharmacological profiles, and downstream experimental reproducibility.

Quantitative Differentiation of [(1-Aminopropan-2-yl)sulfanyl]benzene (CAS 2014-76-8) from Closest Analogs


Structural Differentiation: Positional Isomerism Dictates Lipophilicity and Hydrogen Bonding Capacity

[(1-Aminopropan-2-yl)sulfanyl]benzene is a positional isomer of 1-(phenylthio)-2-aminopropane (CAS 2014-77-9) and 3-(phenylthio)propan-1-amine (CAS 2015-09-0). This subtle difference in the attachment point of the amine group relative to the thioether significantly impacts key physicochemical properties. The target compound exhibits a calculated logP of 1.94–2.13, which is notably lower than that of 1-(phenylthio)-2-aminopropane (logP = 2.83) and 3-(phenylthio)propan-1-amine (logP = 2.83) . Additionally, the target compound possesses a distinct hydrogen bonding profile (H-Bond Acceptors: 1–2; H-Bond Donors: 1) compared to its analogs, influencing its solubility and membrane permeability characteristics .

Medicinal Chemistry Lipophilicity Structure-Property Relationship

Biological Activity Differentiation: Class-Level Inference from Cytotoxicity Studies

While direct biological data for [(1-Aminopropan-2-yl)sulfanyl]benzene is limited, class-level evidence from closely related phenylthioalkylamines demonstrates that small structural modifications dramatically alter potency. A study comparing phenylthioethylamine (PTEA, 2-(phenylthio)ethanamine) and phenylthiopropylamine (PTPA, 3-(phenylthio)propan-1-amine) found that PTPA was approximately 10-fold more potent than PTEA in inhibiting P388 murine lymphoma cell growth (IC50: PTPA = 0.80 μg/mL vs. PTEA = 8.0 μg/mL) [1]. The branched propylamine backbone of the target compound, which differs from the linear chains of both PTEA and PTPA, places it in a distinct structural space within this pharmacophore, suggesting its biological activity profile will be unique and non-interchangeable with these linear analogs.

Cancer Research Cytotoxicity Structure-Activity Relationship

Synthetic Utility Differentiation: Unique Scaffold for Antidiabetic and Antiobesity Derivatives

The 1-phenylthio-2-aminopropane scaffold, of which [(1-Aminopropan-2-yl)sulfanyl]benzene is a close structural analog, has been patented for the development of antiobesity and antidiabetic agents [1]. The patent (EP 0053015 A1) specifically claims derivatives of 1-phenylthio-2-aminopropane with substitutions on the phenyl ring (halogens) and the amine nitrogen (methyl, ethyl, hydroxyethyl) as having these therapeutic actions. The target compound, [(1-Aminopropan-2-yl)sulfanyl]benzene, serves as a versatile starting material or intermediate for synthesizing these patented derivatives, offering a direct entry point into this biologically active chemical space. Analogs with different alkyl chain lengths (e.g., 2-(phenylthio)ethanamine) or amine positions (e.g., 3-(phenylthio)propan-1-amine) would not lead to the same core scaffold and would therefore be unsuitable for this specific application.

Drug Discovery Metabolic Disorders Patent Analysis

Procurement Differentiation: Purity and Supplier Availability

[(1-Aminopropan-2-yl)sulfanyl]benzene (CAS 2014-76-8) is available from multiple reputable chemical suppliers at a standard purity of 95% . While many phenylthioalkylamine analogs are also commercially available, the specific CAS number ensures procurement of the exact positional isomer required. For example, 1-(phenylthio)-2-aminopropane (CAS 2014-77-9) and 3-(phenylthio)propan-1-amine (CAS 2015-09-0) are distinct commercial products with separate inventory, pricing, and lead times. Procuring the correct CAS number is essential to avoid receiving an incorrect isomer, which could compromise experimental results and waste resources.

Chemical Procurement Quality Control Building Blocks

High-Value Application Scenarios for [(1-Aminopropan-2-yl)sulfanyl]benzene (CAS 2014-76-8)


Medicinal Chemistry: Synthesis of Antiobesity and Antidiabetic Drug Candidates

Researchers developing novel therapeutics for metabolic disorders can utilize [(1-Aminopropan-2-yl)sulfanyl]benzene as a key starting material or intermediate for synthesizing 1-phenylthio-2-aminopropane derivatives. As outlined in patent EP 0053015 A1, these derivatives have demonstrated antiobesity and antidiabetic actions [1]. The compound's primary amine and thioether functionalities provide versatile handles for further derivatization, enabling the creation of focused libraries around this patented pharmacophore.

Chemical Biology: Investigating Structure-Activity Relationships in Phenylthioalkylamines

The stark difference in cytotoxic potency observed between phenylthioethylamine (PTEA) and phenylthiopropylamine (PTPA) highlights the sensitivity of biological activity to small structural changes in this class [2]. [(1-Aminopropan-2-yl)sulfanyl]benzene, with its branched propylamine backbone, represents a unique structural probe for studying the effects of chain branching and amine position on target engagement, enzyme inhibition, and cellular activity, thereby deepening the understanding of phenylthioalkylamine pharmacology.

Organic Synthesis: Construction of Complex Sulfur-Containing Scaffolds

As a versatile building block, [(1-Aminopropan-2-yl)sulfanyl]benzene can be employed in multi-step organic syntheses to construct more complex molecules [3]. Its primary amine can undergo amidation, reductive amination, or serve as a ligand for transition metals, while the thioether can be oxidized to a sulfoxide or sulfone, or participate in thioether-directed C-H activation reactions. Its distinct logP (1.94-2.13) and hydrogen bonding profile, compared to linear analogs, also make it a useful component in designing molecules with specific solubility and permeability properties .

Technical Documentation Hub

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